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Compound of Interest

Compound Name: 1,4-Dibromobenzene

Cat. No.: B042075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of 1,4-
dibromobenzene, a key aromatic building block in organic synthesis and materials science.

Understanding its solid-state arrangement is crucial for predicting its physical properties,

dissolution behavior, and potential for polymorphism, all of which are critical parameters in drug

development and materials design. This document outlines the crystallographic parameters, a

detailed experimental protocol for its structural determination, and visualizations of the

experimental workflow and molecular packing.

Crystallographic Data Summary
The crystal structure of 1,4-dibromobenzene has been determined by single-crystal X-ray

diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1][2] Key

crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 1,4-
Dibromobenzene
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Parameter Value

Empirical formula C₆H₄Br₂

Formula weight 235.90 g/mol

Crystal system Monoclinic

Space group P2₁/c

Molecules per unit cell (Z) 2

Data sourced from publicly available crystallographic information.

Table 2: Unit Cell Dimensions for 1,4-Dibromobenzene
Parameter Value (Å)

a 10.34

b 5.88

c 6.94

β 112.5°

Volume 390.3 Å³

Data sourced from publicly available crystallographic information.

Table 3: Selected Interatomic Distances
Bond/Interaction Distance (Å)

Br···Br 3.75

Illustrative intermolecular contact distance.

Experimental Protocol: Single-Crystal X-ray
Diffraction
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The determination of the crystal structure of 1,4-dibromobenzene is achieved through single-

crystal X-ray diffraction (SC-XRD). The following protocol provides a detailed methodology

representative of the process for small organic molecules.

Crystal Growth
High-quality single crystals of 1,4-dibromobenzene can be grown by slow evaporation from a

suitable organic solvent, such as ethanol or a mixture of ethanol and water.

Dissolution: Dissolve a small amount of commercially available 1,4-dibromobenzene in a

minimal amount of the chosen solvent at room temperature or with gentle heating.

Filtration: Filter the solution to remove any insoluble impurities.

Crystallization: Loosely cover the container with the solution to allow for slow evaporation of

the solvent over several days at a constant temperature.

Crystal Selection: Carefully select a well-formed, transparent single crystal of suitable size

(typically 0.1-0.3 mm in each dimension) for diffraction analysis.

Data Collection
Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable

X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Mounting: The selected crystal is mounted on a goniometer head using a cryoloop or a glass

fiber with a minimal amount of adhesive.

Centering: The crystal is centered in the X-ray beam.

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the

unit cell parameters and the crystal system.

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a

large number of unique reflections over a wide range of diffraction angles (2θ). This typically

involves rotating the crystal through a series of angles.
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Data Integration: The raw diffraction images are processed to integrate the intensities of the

individual reflections.

Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.

Structure Solution: The phase problem is solved using direct methods or Patterson methods

to obtain an initial model of the crystal structure.

Structure Refinement: The initial model is refined against the experimental data using least-

squares methods. This process involves adjusting atomic positions, displacement

parameters, and other structural parameters to minimize the difference between the

observed and calculated structure factors.

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and

refined using a riding model.

Validation: The final refined structure is validated using various crystallographic checks to

ensure its quality and accuracy. The final atomic coordinates, bond lengths, bond angles,

and other geometric parameters are then reported.

Visualizations
To aid in the understanding of the experimental process and the resulting crystal structure, the

following diagrams are provided.
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A flowchart of the single-crystal X-ray diffraction workflow.
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A simplified diagram of the molecular packing of 1,4-dibromobenzene.

The crystal packing of 1,4-dibromobenzene is characterized by significant intermolecular

Br···Br interactions.[3] These halogen bonds play a crucial role in the stability of the crystal

lattice and influence the physical properties of the material. The molecules are arranged in a

herringbone-like pattern, which is common for aromatic compounds. This arrangement

maximizes the attractive intermolecular forces, leading to a relatively high melting point

compared to its ortho and meta isomers.[1][2]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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